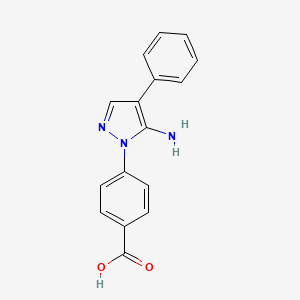
4-(5-Amino-4-phenyl-1-pyrazolyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-amino-4-phenyl-1-pyrazolyl)benzoic acid is a member of pyrazoles and a ring assembly.
Aplicaciones Científicas De Investigación
Bioconjugation with Biomolecules
The synthesis and structure of a benzoic acid-functionalized hydrido-tris(pyrazolyl)borate (Tp) ligand compound, which may be coupled to biomolecules like amino acids, illustrate the potential of using 4-(5-amino-4-phenyl-1-pyrazolyl)benzoic acid derivatives in bioconjugation applications. This is exemplified by the coupling to l-phenylalanine-tert-butylester, showing its potential in the creation of bioconjugates (Kuchta, Gemel, & Metzler‐Nolte, 2007).
Structural and Optical Property Studies
Research involving the synthesis of derivatives like 4-(4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-ylideneamino)-benzoic acid (L2) has been conducted to study their structural and optical properties. This includes the investigation of absorption spectra and calculation of dispersion parameters, contributing to a better understanding of the optical behavior of these compounds (El-Ghamaz et al., 2017).
Crystallographic Analysis
The crystal structure of 4-(1,2-dihydro-1,5-dimethyl-3-oxo-2-phenyl-3H-pyrazol-4-yliminomethyl)benzoic acid has been determined, providing insights into the molecular geometry and intermolecular interactions. This compound's structure features a basal plane containing a benzoic acid moiety and a pyrazole ring, with associated hydrogen bonding and weak interactions (Zhang, Li, Tao, & Zhu, 2002).
Antimicrobial Activity
Compounds derived from 4-(5-amino-4-phenyl-1-pyrazolyl)benzoic acid have been evaluated for antimicrobial activity. For example, derivatives like amide compounds with pyrazole carboxylic acids have shown inhibitory effects on various microorganisms, suggesting their potential use in developing new antimicrobial agents (Kasımoğulları, Bülbül, & Küfrevioğlu, 2008).
Synthesis and Pharmacology
Studies on the synthesis and pharmacological properties of derivatives of 4-(5-amino-4-phenyl-1-pyrazolyl)benzoic acid have been conducted. These studies involve creating novel compounds and assessing their biological activities, including analgesic, anti-inflammatory, and antimicrobial effects (Gokulan, Jayakar, Alagarsamy, & Solomon, 2012).
Propiedades
Nombre del producto |
4-(5-Amino-4-phenyl-1-pyrazolyl)benzoic acid |
|---|---|
Fórmula molecular |
C16H13N3O2 |
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
4-(5-amino-4-phenylpyrazol-1-yl)benzoic acid |
InChI |
InChI=1S/C16H13N3O2/c17-15-14(11-4-2-1-3-5-11)10-18-19(15)13-8-6-12(7-9-13)16(20)21/h1-10H,17H2,(H,20,21) |
Clave InChI |
GMBHXFKGJRDYAD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N(N=C2)C3=CC=C(C=C3)C(=O)O)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5,5-dimethyl-6H-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)thio]acetic acid propan-2-yl ester](/img/structure/B1221079.png)
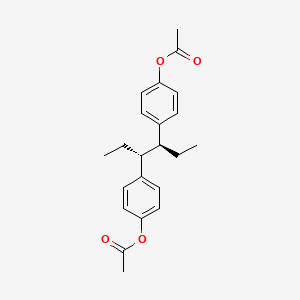
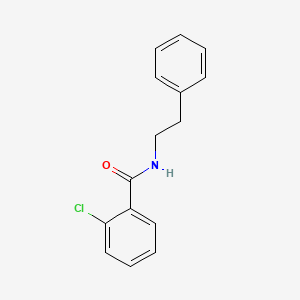
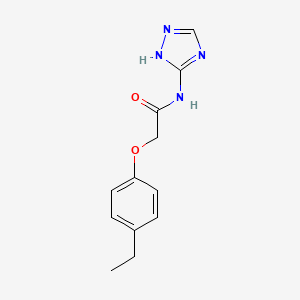
![3-methyl-N'-(1-oxo-2-phenoxyethyl)-1-phenyl-5-thieno[2,3-c]pyrazolecarbohydrazide](/img/structure/B1221085.png)
![2-[(4-Bromophenoxy)methyl]-5-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxazolecarbonitrile](/img/structure/B1221086.png)
![2,5-dichloro-N-methyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide](/img/structure/B1221087.png)
![1-(4-Fluorophenyl)-2-[(2-propyl-4-quinazolinyl)thio]ethanone](/img/structure/B1221091.png)
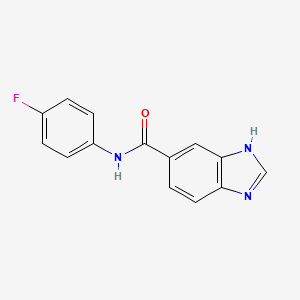
![2-[(5E)-2,4-dioxo-5-[(1,2,5-trimethylpyrrol-3-yl)methylidene]-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B1221096.png)
![N-[(Z)-3-[3-(dimethylamino)propylamino]-1-[5-(3-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B1221097.png)
![2-(1,3-Dimethyl-2-benzimidazolylidene)-4-[(6-ethyl-4-thieno[2,3-d]pyrimidinyl)thio]-3-oxobutanenitrile](/img/structure/B1221100.png)
![4-chlorobenzenesulfonic acid [4-(1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-xanthen-9-yl)phenyl] ester](/img/structure/B1221101.png)
![2-[[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]thio]-N-(2-furanylmethyl)acetamide](/img/structure/B1221104.png)